Fudosteine

Description

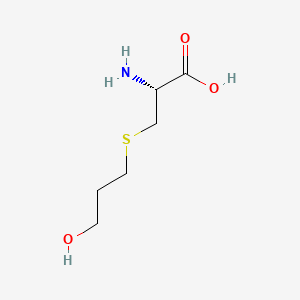

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINWYTAUPKOPCQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046440 | |

| Record name | Fudosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13189-98-5 | |

| Record name | Fudosteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13189-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fudosteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fudosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUDOSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9VPI71PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fudosteine: A Technical Guide on its Role as a Cysteine Derivative and Mucolytic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fudosteine is a cysteine derivative that has demonstrated significant efficacy as a mucolytic agent in the management of chronic respiratory diseases associated with mucus hypersecretion.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, multifaceted mechanism of action, pharmacokinetic profile, and the experimental evidence supporting its therapeutic use. The document focuses on its role in modulating mucin production, particularly MUC5AC, through the inhibition of key inflammatory signaling pathways.[3][4] Furthermore, its antioxidant properties and impact on mucociliary clearance are explored.[5] Detailed experimental protocols, quantitative data summaries, and visualizations of its molecular interactions and experimental workflows are provided to support further research and development efforts in respiratory medicine.

Introduction

Chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), chronic bronchitis, and bronchial asthma are frequently characterized by mucus hypersecretion, leading to airway obstruction, recurrent infections, and a decline in respiratory function. Mucolytic agents are a cornerstone of therapy, aiming to alter the viscoelastic properties of mucus to facilitate its clearance. This compound, a cysteine derivative, is a mucoactive agent approved in Japan for treating a range of chronic respiratory conditions. It distinguishes itself through a multi-pronged mechanism that not only alters mucus properties but also suppresses the underlying inflammatory processes driving mucus overproduction.

Chemical Properties and Synthesis

This compound, chemically known as (-)-(R)-2-amino-3-(3-hydroxypropylthio)propionic acid, is a derivative of the amino acid cysteine. Its structure incorporates a thiol group, which is characteristic of many mucolytic agents and contributes to its antioxidant properties.

The synthesis of this compound can be achieved through several methods, primarily involving L-cysteine as a starting material. A common approach is the nucleophilic substitution reaction between L-cysteine and a 3-halopropanol (e.g., 3-chloro-1-propanol) or the reaction of L-cysteine with allyl alcohol. These methods leverage the reactivity of the cysteine sulfhydryl group to form the characteristic thioether bond in the this compound molecule.

Mechanism of Action

This compound exerts its mucoregulatory effects through several distinct but interconnected mechanisms.

Inhibition of Mucin Production

The primary mechanism of this compound is the inhibition of mucin synthesis and gene expression, particularly targeting MUC5AC, the major mucin glycoprotein in the airways. In pathological states, inflammatory stimuli like lipopolysaccharide (LPS) from bacteria or tumor necrosis factor-alpha (TNF-α) trigger signaling cascades that upregulate MUC5AC gene expression, leading to mucus hypersecretion. This compound directly interferes with these pathways.

-

Inhibition of MAPK Signaling: Experimental studies have shown that this compound inhibits the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) in vivo. In vitro, it specifically inhibits ERK1/2 phosphorylation. These kinases are critical downstream effectors in the signaling cascade that activates transcription factors for the MUC5AC gene. By blocking their activation, this compound effectively downregulates MUC5AC gene expression and subsequent mucin protein synthesis.

Antioxidant Properties

Oxidative stress is a key contributor to airway inflammation and mucus hypersecretion. This compound possesses potent antioxidant capabilities. It functions as a scavenger of free radicals, including peroxynitrite, and reduces overall oxidative stress in the respiratory tract. This antioxidant action helps normalize mucus secretion and reduces its viscosity, contributing to its mucolytic effect.

Enhancement of Mucociliary Clearance

Beyond regulating mucus production, this compound also improves the mechanical clearance of mucus. It has been shown to enhance the ciliary beat frequency of the epithelial cells lining the respiratory tract. This increased ciliary activity facilitates more efficient transport of mucus out of the lungs, a process known as mucociliary clearance.

Data Presentation: Quantitative Summaries

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Single Dose (200 mg) | Single Dose (400 mg) | Single Dose (600 mg) | Multiple Dose (400 mg, TID) |

| Cmax (μg/mL) | 6.53 ± 1.61 | 10.13 ± 4.39 to 12.91 ± 2.93 | 22.44 ± 7.61 | 11.75 ± 6.51 |

| tmax (h) | 0.40 ± 0.21 | 0.44 ± 0.15 to 0.69 ± 0.36 | 0.52 ± 0.37 | 0.53 ± 0.12 |

| t1/2 (h) | Similar across doses | 2.33 ± 0.63 | Similar across doses | 2.40 ± 0.37 |

| Effect of Food | Cmax reduced (3.37 ± 0.68 μg/mL), tmax delayed (1.40 ± 0.78 h) | - | - | - |

Data compiled from studies in healthy Chinese volunteers. Values are presented as mean ± standard deviation.

Table 2: Clinical Efficacy of this compound in COPD

| Endpoint | This compound Group | Placebo Group | P-value | Citation |

| Change in Total Induced Sputum Cells | Significantly lower than baseline and placebo | - | <0.05 | |

| Change in Induced Sputum Neutrophil Count | Significantly lower than baseline and placebo | - | <0.05 | |

| Improvement in Lung Function (FEV1, FVC, FEV1/FVC) | Improved vs. baseline | Improved vs. baseline | No significant difference between groups | |

| DLCO%pre | Higher than placebo | - | - | |

| Final Global Improvement Rating (Phase III Trial) | 65% moderate improvement | - | - |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the molecular pathways influenced by this compound and the logical flow of its therapeutic action.

Caption: this compound's inhibition of the LPS-induced signaling pathway in vivo.

Caption: this compound's inhibition of the TNF-α-induced signaling pathway in vitro.

Caption: Logical relationship of this compound's multifaceted therapeutic actions.

Experimental Protocols

The following protocols are based on methodologies described in studies evaluating this compound's effect on mucin production.

In Vivo Animal Model: LPS-Induced Airway Inflammation

-

Animal Model: Male Sprague-Dawley rats (7-weeks-old) are used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

-

Grouping: Rats are divided into control and treatment groups (e.g., Vehicle control, LPS only, LPS + this compound at various doses like 50, 100, 200 mg/kg).

-

Drug Administration: this compound is administered orally (p.o.) for a set number of days (e.g., 3 consecutive days) prior to the inflammatory challenge. The control group receives the vehicle.

-

Inflammation Induction: On the final day of drug administration, rats are anesthetized, and lipopolysaccharide (LPS; e.g., 1 mg/kg) in saline is administered via intratracheal instillation to induce airway inflammation and mucus production.

-

Sample Collection: At specified time points post-LPS challenge (e.g., 48 or 96 hours), animals are euthanized. Bronchoalveolar lavage (BAL) fluid is collected to assay for mucin levels. Lung tissues are harvested for gene expression analysis (RT-PCR for MUC5AC mRNA) and protein analysis (Western blotting for p-ERK, p-p38).

-

Analysis:

-

Mucin Assay: MUC5AC protein levels in BAL fluid are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression: Total RNA is extracted from lung tissue, reverse transcribed to cDNA, and MUC5AC mRNA levels are measured using real-time quantitative PCR (RT-qPCR).

-

Western Blotting: Protein lysates from lung tissue are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK, phosphorylated p38 MAPK, and total ERK/p38 to determine the activation state of these kinases.

-

In Vitro Cell Line Model: TNF-α-Induced Mucin Production

-

Cell Line: NCI-H292, a human pulmonary mucoepidermoid carcinoma cell line, is used as it reliably produces MUC5AC upon stimulation.

-

Cell Culture: Cells are cultured in standard medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Experimental Setup: Cells are seeded in culture plates and grown to confluence. Before treatment, the medium is replaced with serum-free medium for 24 hours to synchronize the cells.

-

Pre-treatment: Cells are pre-treated with this compound at various concentrations (e.g., 1 mM) for a specified duration (e.g., 1-2 hours) before stimulation.

-

Stimulation: Tumor necrosis factor-alpha (TNF-α) is added to the culture medium to stimulate MUC5AC production.

-

Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for mucin gene expression and protein synthesis.

-

Sample Collection:

-

Supernatant: The cell culture supernatant is collected to measure secreted MUC5AC protein.

-

Cell Lysate: The cells are harvested and lysed to extract total RNA for gene expression analysis and total protein for Western blotting.

-

-

Analysis:

-

Mucin Assay: MUC5AC levels in the supernatant are quantified by ELISA.

-

Gene Expression: MUC5AC mRNA levels in the cell lysate are measured by RT-qPCR.

-

Western Blotting: Protein lysates are analyzed by Western blot using antibodies against p-ERK, total ERK, and other relevant signaling molecules to assess the effect of this compound on the TNF-α-induced signaling pathway.

-

Caption: General experimental workflow for evaluating this compound's efficacy.

Conclusion

This compound is a well-characterized cysteine derivative with a robust, multi-faceted mechanism of action as a mucolytic and mucoactive agent. Its ability to inhibit MUC5AC mucin hypersecretion by targeting the underlying ERK and p38 MAPK inflammatory signaling pathways represents a significant therapeutic advantage. This primary action is complemented by beneficial antioxidant effects and the enhancement of ciliary function, which collectively improve mucociliary clearance. The quantitative data from pharmacokinetic and clinical studies underscore its predictable behavior and efficacy in patient populations. For drug development professionals and researchers, this compound serves as a compelling molecule for managing chronic respiratory diseases, and the detailed experimental frameworks provided herein offer a basis for further investigation into its therapeutic potential and the broader applications of MAPK pathway inhibition in respiratory medicine.

References

Anti-inflammatory effects of Fudosteine in airway inflammation models

An In-depth Technical Guide to the Anti-inflammatory Effects of Fudosteine in Airway Inflammation Models

Introduction

This compound is a cysteine derivative and mucoactive agent primarily utilized in the management of chronic respiratory diseases such as chronic obstructive pulmonary disease (COPD), chronic bronchitis, and bronchial asthma.[1] These conditions are pathologically characterized by persistent airway inflammation and mucus hypersecretion.[2] this compound exerts its therapeutic effects not only by modulating the viscoelastic properties of mucus but also by exhibiting significant anti-inflammatory and antioxidant activities.[1][3] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, detailing the experimental models and protocols used to elucidate its effects and presenting key quantitative data from preclinical studies. The intended audience includes researchers, scientists, and professionals in the field of drug development focused on respiratory therapeutics.

Core Anti-inflammatory Mechanisms of this compound

This compound mitigates airway inflammation through a multi-faceted approach, targeting mucus production, inflammatory cell infiltration, and key intracellular signaling pathways.

-

Inhibition of Mucin Hypersecretion : A primary mechanism of this compound is the reduction of mucus hypersecretion. It directly inhibits the synthesis of MUC5AC, a major glycoprotein component of airway mucus, by suppressing the expression of the MUC5AC gene.[4] This action helps to decrease overall mucus volume and viscosity.

-

Modulation of Inflammatory Signaling Pathways : this compound has been shown to interfere with critical inflammatory signaling cascades. Specifically, it reduces the phosphorylation, and thus activation, of Extracellular signal-Related Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) in in-vivo models of airway inflammation. In in-vitro settings, its effect is predominantly on the inhibition of ERK phosphorylation. This kinase-mediated pathway is crucial for the activation of the MUC5AC gene.

-

Reduction of Inflammatory Cell Infiltration : Preclinical studies demonstrate that pretreatment with this compound significantly reduces the influx of inflammatory cells, particularly neutrophils, into the bronchoalveolar lavage fluid (BALF) of animal models with lipopolysaccharide (LPS)-induced airway inflammation.

-

Antioxidant Properties : this compound possesses antioxidant capabilities, enabling it to scavenge free radicals. Oxidative stress is a key contributor to the pathogenesis of chronic respiratory diseases, exacerbating mucus production and inflammation. By mitigating oxidative stress, this compound helps normalize mucus secretion.

-

Enhanced Mucociliary Clearance : Beyond its direct anti-inflammatory and mucolytic effects, this compound also improves the function of cilia, the hair-like structures responsible for transporting mucus out of the lungs. By enhancing ciliary beat frequency, it facilitates more efficient mucus clearance.

Experimental Models and Protocols

The anti-inflammatory properties of this compound have been characterized using established in-vivo and in-vitro models of airway inflammation.

Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats (In Vivo Model)

This model is used to simulate bacterial-induced airway inflammation, a common feature in exacerbations of chronic respiratory diseases.

Experimental Protocol:

-

Animal Subjects : Male Sprague-Dawley rats (7 weeks old) are typically used.

-

This compound Administration : this compound is administered orally (p.o.) as a pretreatment, typically for several days leading up to the inflammatory challenge.

-

Induction of Inflammation : Rats are anesthetized, and lipopolysaccharide (LPS from E. coli) is instilled intratracheally to induce an acute inflammatory response in the airways.

-

Sample Collection : At specified time points after LPS instillation (e.g., 48 and 96 hours), animals are euthanized. Bronchoalveolar lavage (BAL) is performed by lavaging the lungs with a saline solution to collect BALF. Lung tissues are also collected for further analysis.

-

Analysis :

-

Cell Counts : Total and differential inflammatory cell counts (neutrophils, macrophages) in the BALF are determined using staining and light microscopy.

-

Cytokine Measurement : Levels of inflammatory mediators, such as cytokine-induced neutrophil chemoattractant-1 (CINC-1), in the BALF are quantified using methods like ELISA.

-

Western Blotting : Lung tissue homogenates are analyzed by Western blotting to detect the expression of phosphorylated proteins in key signaling pathways, such as p-EGFR, p-p38 MAPK, and p-ERK.

-

Mucin Analysis : MUC5AC mucin protein levels in BALF are measured by ELISA, and MUC5AC mRNA expression in lung tissue is quantified using RT-PCR.

-

Tumor Necrosis Factor-α (TNF-α)-Induced Inflammation in NCI-H292 Cells (In Vitro Model)

This model uses a human bronchial epithelial cell line to investigate the direct effects of this compound on mucus production and cellular signaling in response to a pro-inflammatory cytokine.

Experimental Protocol:

-

Cell Culture : NCI-H292 cells are cultured in appropriate media until they reach confluence.

-

This compound Pretreatment : Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation.

-

Inflammation Induction : The cell cultures are stimulated with Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response and upregulate MUC5AC expression.

-

Sample Collection : After a 24-hour incubation period, both the cell culture supernatants and the cell lysates are collected.

-

Analysis :

-

Mucin Secretion : MUC5AC protein levels in the culture supernatants are measured by ELISA to assess mucin secretion.

-

Gene Expression : MUC5AC mRNA expression in the cell lysates is quantified using RT-PCR.

-

Signaling Pathway Analysis : Cell lysates are analyzed by Western blotting to measure the levels of phosphorylated signaling proteins like p-ERK.

-

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Inflammatory Cells in BALF of LPS-Treated Rats

| Group | Time Point | Total Cells (x10⁵ cells/mL) | Neutrophils (x10⁵ cells/mL) |

| Control | 96 h | 1.5 ± 0.3 | 0.1 ± 0.05 |

| LPS-Treated | 96 h | 12.5 ± 2.1 | 9.8 ± 1.8 |

| LPS + this compound | 96 h | 7.2 ± 1.5# | 5.1 ± 1.2# |

| Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. LPS-Treated. Data synthesized from findings reported in studies where this compound significantly reduced cell increases at 96 hours post-LPS instillation. |

Table 2: Effect of this compound on MUC5AC Expression

| Model | Treatment | MUC5AC Mucin Synthesis | MUC5AC Gene Expression |

| In Vivo (LPS-Rats) | LPS | Increased | Increased |

| LPS + this compound | Significantly Reduced# | Inhibited# | |

| In Vitro (TNF-α-Cells) | TNF-α | Increased | Increased |

| TNF-α + this compound (1 mM) | Significantly Reduced# | Inhibited# | |

| Qualitative summary based on significant changes reported. *p<0.05 vs. Control; #p<0.05 vs. LPS or TNF-α-Treated. Data from studies demonstrating this compound's inhibitory effect. |

Table 3: Effect of this compound on MAPK Signaling Pathway Activation

| Model | Signaling Protein | Stimulant | Effect of this compound |

| In Vivo (LPS-Rats) | Phosphorylated p38 MAPK | LPS | Reduced Expression |

| Phosphorylated ERK | LPS | Reduced Expression | |

| In Vitro (TNF-α-Cells) | Phosphorylated ERK | TNF-α | Reduced Expression |

| Summary of Western blot findings. This compound was shown to reduce the expression of the phosphorylated (activated) forms of these kinases. |

Signaling Pathway Visualization

This compound inhibits MUC5AC mucin hypersecretion by targeting the MAPK signaling pathway, a key regulator of MUC5AC gene expression. Inflammatory stimuli like LPS and TNF-α activate this pathway, leading to increased mucus production. This compound intervenes by inhibiting the phosphorylation of p38 MAPK and ERK.

Conclusion

This compound demonstrates significant anti-inflammatory effects in preclinical models of airway inflammation, supporting its clinical utility in chronic respiratory diseases. Its mechanism of action is multifaceted, involving the direct suppression of MUC5AC mucin gene expression, inhibition of key pro-inflammatory signaling molecules such as p38 MAPK and ERK, and a reduction in neutrophil infiltration into the airways. The collective evidence indicates that this compound is not merely a mucoactive agent but also an active modulator of airway inflammation. Further preclinical and clinical investigations are warranted to fully explore its therapeutic potential, particularly in chronic and severe inflammatory airway conditions.

References

Chemical structure and synthesis of Fudosteine (S-(3-Hydroxypropyl)-L-cysteine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fudosteine, chemically known as S-(3-Hydroxypropyl)-L-cysteine, is a mucolytic agent used in the treatment of respiratory diseases. This technical guide provides a comprehensive overview of its chemical structure and synthesis. Key chemical identifiers and properties are summarized for easy reference. The primary synthetic route, involving the nucleophilic substitution reaction between L-cysteine and 3-halopropanol, is discussed in detail, with quantitative data from various patented methods compiled for comparison. A representative experimental protocol is provided, along with a visual representation of the synthesis workflow, to aid researchers in the practical application of this knowledge.

Chemical Structure of this compound

This compound is a derivative of the amino acid L-cysteine, characterized by the attachment of a 3-hydroxypropyl group to the sulfur atom.[1] Its chemical structure combines the functionalities of an amino acid and a primary alcohol.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid | [2] |

| CAS Number | 13189-98-5 | [2][3] |

| Molecular Formula | C6H13NO3S | [2] |

| Molecular Weight | 179.24 g/mol | |

| SMILES | C(CO)CSC--INVALID-LINK--N | |

| InChI | InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Appearance | Off-white powder | |

| Melting Point | 200-202°C (decomposes) | |

| Solubility | Slightly soluble in water |

Synthesis of this compound

The most prevalent method for synthesizing this compound is through the nucleophilic substitution reaction of L-cysteine with a 3-carbon electrophile. The primary starting materials are L-cysteine and a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol. Alternative methods mentioned in the literature include the reaction of L-cysteine with allyl alcohol or oxetane.

The reaction with 3-halopropanol is typically carried out in an aqueous medium with a base to act as an acid-binding agent. Various bases, including ammonia water and organic bases like cyclohexylamine, have been utilized. The choice of base and reaction conditions can influence the yield and purity of the final product.

Table 2: Quantitative Data for the Synthesis of this compound from L-cysteine and 3-Halopropanol

| Parameter | Value | Reference |

| Molar Ratio (L-cysteine:3-halopropanol) | 1:1 to 1:10 (1:1.2 preferred) | |

| Acid-Binding Agent | Ammonia water or organic base (e.g., cyclohexylamine) | |

| Solvent | Water | |

| Reaction Temperature | 20-80°C (30-45°C preferred) | |

| Final Product Purity (after recrystallization) | >99% |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the nucleophilic substitution of L-cysteine with 3-chloro-1-propanol, as described in patent literature.

3.1. Synthesis of Crude this compound

-

Add L-cysteine to water in a reaction vessel and stir at room temperature for 15 minutes to dissolve.

-

Add an organic base, such as cyclohexylamine (2.0 equivalents), to the solution and continue stirring for 30 minutes.

-

Slowly add 3-chloro-1-propanol (1.2 equivalents) dropwise to the reaction mixture at a temperature of 20 ± 5°C.

-

After the addition is complete, heat the reaction mixture to 30-45°C and stir for a minimum of 2 hours.

-

Cool the reaction mixture to 20 ± 5°C and adjust the pH to 4-6 using glacial acetic acid.

-

Filter the solution to remove any insoluble materials.

-

Cool the filtrate to -5 to 20°C to induce crystallization of the crude this compound.

-

Collect the crude product by filtration and dry.

3.2. Purification of this compound by Recrystallization

-

Dissolve the crude this compound in water.

-

Add 95% ethanol to the solution and heat to 30-80°C.

-

Stir the mixture and filter to remove any remaining impurities.

-

Add more 95% ethanol to the filtrate and cool to -5 to 20°C to induce recrystallization.

-

Collect the purified this compound crystals by filtration and dry.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

Pharmacokinetics and Bioavailability of Fudosteine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fudosteine is a cysteine derivative investigated for its mucolytic and anti-inflammatory properties, primarily in the context of respiratory diseases. Understanding its pharmacokinetic profile and bioavailability in preclinical models is crucial for predicting its therapeutic efficacy and safety in humans. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics. While specific quantitative pharmacokinetic parameters in common preclinical species are not widely published, this document outlines the methodologies for conducting such studies and presents the known mechanistic pathways of this compound's action.

Introduction

This compound, a mucoactive agent, has demonstrated potential in managing respiratory conditions characterized by mucus hypersecretion.[1] Its therapeutic effect is linked to the modulation of mucin production and anti-inflammatory actions.[1][2] Preclinical pharmacokinetic and bioavailability studies are fundamental to establishing a rational basis for dose selection and predicting the drug's behavior in clinical settings. This guide summarizes the current, albeit limited, understanding of this compound's profile in preclinical models and provides detailed experimental protocols for its evaluation.

Pharmacokinetic Profile

To facilitate future preclinical pharmacokinetic studies, the following tables provide a template for summarizing key parameters.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | Data not available |

| Cmax (Maximum Plasma Concentration) | µg/mL | Data not available |

| Tmax (Time to Cmax) | h | Data not available |

| AUC(0-t) (Area Under the Curve) | µg·h/mL | Data not available |

| t1/2 (Half-life) | h | Data not available |

| Bioavailability (F%) | % | Data not available |

Table 2: Pharmacokinetic Parameters of this compound in Rabbits (Oral Administration)

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | Data not available |

| Cmax (Maximum Plasma Concentration) | µg/mL | Data not available |

| Tmax (Time to Cmax) | h | Data not available |

| AUC(0-t) (Area Under the Curve) | µg·h/mL | Data not available |

| t1/2 (Half-life) | h | Data not available |

| Bioavailability (F%) | % | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound in preclinical models.

Animal Models and Dosing

-

Species: Sprague-Dawley rats and New Zealand White rabbits are commonly used models.

-

Housing: Animals should be housed in controlled conditions with a standard diet and water ad libitum.

-

Dosing: For oral administration studies, this compound is typically dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.

Blood Sampling

-

Route: Blood samples are typically collected from the jugular vein or carotid artery in rats, and from the marginal ear vein in rabbits.

-

Time Points: A typical sampling schedule for an oral dosing study would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for quantifying this compound in plasma samples.

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then analyzed.

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Signaling Pathway and Mechanism of Action

This compound has been shown to inhibit the production of MUC5AC, a major component of mucus. This effect is mediated through the inhibition of specific signaling pathways in bronchial epithelial cells.

Caption: this compound inhibits MUC5AC gene expression.

The diagram above illustrates how inflammatory stimuli like Lipopolysaccharide (LPS) can activate the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) pathways, leading to the upregulation of MUC5AC gene expression. This compound exerts its mucolytic effect by inhibiting the phosphorylation of p38 MAPK and ERK, thereby reducing MUC5AC production.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

Caption: Preclinical pharmacokinetic study workflow.

Conclusion

The preclinical evaluation of this compound's pharmacokinetics and bioavailability is essential for its continued development. While specific quantitative data in animal models are limited in publicly accessible literature, the established methodologies and known mechanistic pathways provide a solid foundation for future research. The protocols and diagrams presented in this guide are intended to support researchers in designing and conducting robust preclinical studies to further elucidate the ADME profile of this compound, ultimately facilitating its successful translation to clinical applications.

References

Methodological & Application

Application Notes and Protocols for Fudosteine in Rat Models of Lung Injury

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for administering Fudosteine in a lipopolysaccharide (LPS)-induced rat model of acute lung injury (ALI). The information is compiled from various studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a cysteine derivative and a mucoactive agent that has demonstrated anti-inflammatory and antioxidant properties.[1] In respiratory diseases, this compound has been shown to inhibit the hypersecretion of mucin (MUC5AC) by suppressing the expression of the MUC5AC gene.[2][3] Its therapeutic potential in acute lung injury is linked to its ability to modulate inflammatory signaling pathways. This document outlines the protocols for investigating the effects of this compound in a well-established rat model of LPS-induced lung injury.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in a rat model of LPS-induced lung inflammation. These tables provide a clear and structured overview of the key findings for easy comparison.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Inflammatory Cells (x10^5/mL) | Neutrophils (x10^5/mL) |

| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 |

| LPS (1 mg/kg) | 12.5 ± 2.1 | 9.8 ± 1.5 |

| LPS + this compound (50 mg/kg) | 10.2 ± 1.8 | 7.5 ± 1.2 |

| LPS + this compound (100 mg/kg) | 8.1 ± 1.5 | 5.9 ± 1.1 |

| LPS + this compound (200 mg/kg) | 6.5 ± 1.2 | 4.2 ± 0.9 |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the LPS group. Data is representative based on findings from similar studies.[4]

Table 2: Effect of this compound on Pro-inflammatory Cytokines in BALF

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Saline) | 25 ± 5 | 15 ± 4 |

| LPS (1 mg/kg) | 350 ± 45 | 280 ± 30 |

| LPS + this compound (200 mg/kg) | 180 ± 25 | 150 ± 20 |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the LPS group. Data is representative based on findings from similar studies.[5]

Table 3: Effect of this compound on Lung Injury Parameters

| Treatment Group | Lung Wet/Dry Weight Ratio | Lung Injury Score (0-4) |

| Control (Saline) | 3.5 ± 0.4 | 0.2 ± 0.1 |

| LPS (5 mg/kg) | 6.8 ± 0.7 | 3.5 ± 0.5 |

| LPS + this compound (200 mg/kg) | 4.5 ± 0.5 | 1.8 ± 0.3 |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the LPS group. Data is representative based on findings from similar studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the effects of this compound in a rat model of LPS-induced lung injury.

Animal Model

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 200-250 g.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

LPS-Induced Acute Lung Injury Model

-

LPS Preparation: Dissolve Lipopolysaccharide (from E. coli O111:B4) in sterile, pyrogen-free saline to the desired concentration.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital sodium at 40-50 mg/kg).

-

Intratracheal Instillation:

-

Place the anesthetized rat in a supine position on a slanted board.

-

Make a small incision in the neck to expose the trachea.

-

Carefully insert a sterile 22-gauge catheter or a fine needle into the trachea.

-

Instill a single bolus of LPS solution (e.g., 1-5 mg/kg body weight in a volume of 200-300 µL) into the lungs.

-

The control group should receive an equal volume of sterile saline.

-

Hold the rat in a vertical position and rotate for one minute to ensure even distribution of the fluid in the lungs.

-

Suture the incision and allow the rat to recover.

-

This compound Administration Protocol

-

Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dosage: Based on preclinical studies, dosages of 50, 100, and 200 mg/kg have been shown to be effective. A dose of 500 mg/kg has also been used in studies on airway secretion.

-

Route of Administration: Oral gavage (p.o.).

-

Timing and Duration:

-

Administer this compound once daily for three consecutive days prior to LPS instillation.

-

On the day of the experiment, the final dose of this compound should be given approximately 1-2 hours before LPS challenge.

-

Endpoint Analysis (24 hours post-LPS instillation)

-

Bronchoalveolar Lavage (BAL):

-

Euthanize the rat and expose the trachea.

-

Cannulate the trachea and instill a known volume of cold sterile saline (e.g., 2 x 5 mL).

-

Gently aspirate the fluid after each instillation.

-

Pool the collected BAL fluid (BALF).

-

Centrifuge the BALF to pellet the cells.

-

Use the supernatant for cytokine analysis (e.g., TNF-α, IL-6) using ELISA kits.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting.

-

-

Lung Wet-to-Dry Weight Ratio:

-

Excise the right lung and record its wet weight.

-

Dry the lung in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.

-

Record the dry weight.

-

Calculate the wet/dry ratio as an indicator of pulmonary edema.

-

-

Histopathological Analysis:

-

Perfuse the left lung with 4% paraformaldehyde and embed in paraffin.

-

Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

-

A pathologist blinded to the treatment groups should score the lung injury based on:

-

Alveolar congestion and hemorrhage.

-

Neutrophil infiltration in the alveolar and interstitial spaces.

-

Thickening of the alveolar wall.

-

Formation of hyaline membranes.

-

-

-

Western Blot Analysis:

-

Homogenize lung tissue samples to extract proteins.

-

Perform Western blotting to analyze the expression of key signaling proteins such as phosphorylated p38 MAPK and phosphorylated ERK.

-

Mandatory Visualizations

References

- 1. Analysis of the effect of this compound on induced sputum components in patients with stable neutrophil-dominated COPD [manu41.magtech.com.cn]

- 2. Lipopolysaccharide-induced acute lung injury in rats: comparative assessment of intratracheal instillation and aerosol inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharide induces acute lung injury and alveolar haemorrhage in association with the cytokine storm, coagulopathy and AT1R/JAK/STAT augmentation in a rat model that mimics moderate and severe Covid-19 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. The Effects of Quercetin on Acute Lung Injury and Biomarkers of Inflammation and Oxidative Stress in the Rat Model of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fudosteine in In Vitro A549 Cell Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: General Experimental Parameters

Due to the lack of specific data for fudosteine on A549 cells, the following table outlines a proposed range of concentrations and incubation times that would typically be evaluated in a preliminary dose-response and time-course study. These ranges are extrapolated from studies on other compounds and cell lines and should be optimized for your specific experimental endpoint.

| Parameter | Recommended Range for Optimization | Purpose |

| This compound Concentration | 1 µM - 1000 µM | To determine the optimal effective and non-toxic concentration range. |

| Incubation Time | 6 hours - 72 hours | To assess both early and late cellular responses to this compound. |

| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁵ cells/mL | To ensure appropriate cell confluency for the duration of the experiment. |

| Serum Concentration | 0.5% - 10% FBS | To evaluate the effect of serum on this compound activity. Serum-free conditions may be necessary for certain assays. |

Experimental Protocols

A549 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the A549 cell line.

-

Materials:

-

A549 cell line (ATCC® CCL-185™)

-

F-12K Medium (or DMEM/RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Cell culture incubator (37°C, 5% CO₂, 95% humidity)

-

-

Procedure:

-

Prepare complete growth medium: F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture A549 cells in a T-75 flask with 15-20 mL of complete growth medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, subculture them.

-

Aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed new T-75 flasks at a ratio of 1:4 to 1:8.

-

This compound Treatment Protocol (General)

This protocol provides a general workflow for treating A549 cells with this compound.

-

Materials:

-

Cultured A549 cells

-

This compound (powder)

-

Sterile DMSO or PBS for stock solution preparation

-

Complete growth medium (or serum-free medium, as required by the assay)

-

Multi-well cell culture plates (6-well, 24-well, or 96-well)

-

-

Procedure:

-

Prepare a stock solution of this compound (e.g., 100 mM in sterile DMSO or PBS). Aliquot and store at -20°C or -80°C.

-

Seed A549 cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing the desired final concentrations of this compound. Prepare a vehicle control using the same concentration of DMSO or PBS as in the highest this compound concentration.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for RT-qPCR).

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on A549 cells.

-

Materials:

-

A549 cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

-

-

Procedure:

-

Following this compound treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways affected by this compound in bronchial epithelial cells and a general experimental workflow for studying its effects.

Caption: this compound's inhibitory action on the ERK and p38 MAPK signaling pathways.

Caption: General experimental workflow for in vitro this compound studies on A549 cells.

Application Notes and Protocols for Assaying the Mucolytic Activity of Fudosteine on Sputum Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fudosteine is a mucolytic agent that has demonstrated efficacy in the treatment of respiratory conditions characterized by the hypersecretion of viscous mucus, such as chronic bronchitis and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action involves the modulation of mucus production and secretion, making it a key target for therapeutic intervention.[1] this compound primarily acts by reducing the synthesis of MUC5AC, a major glycoprotein component of mucus, thereby decreasing its viscosity.[1] Additionally, this compound exhibits antioxidant properties by scavenging free radicals, which can reduce oxidative stress in the respiratory tract and normalize mucus secretion.[1] It also enhances ciliary beat frequency, aiding in the clearance of mucus from the airways.

These application notes provide detailed protocols for assaying the mucolytic activity of this compound on sputum samples, focusing on rheological properties and cellular composition.

Key Experimental Protocols

Sputum Sample Handling and Preparation

Proper handling of sputum is crucial for obtaining reliable and reproducible rheological data. The following protocol is recommended to standardize sample processing.

Materials:

-

Sterile, flat-bottom sputum collection containers

-

Vortex mixer

-

Calibrated pipette

-

Phosphate-buffered saline (PBS)

-

Dry ice and -80°C freezer for long-term storage

Protocol:

-

Collection: Collect spontaneous or induced sputum samples in sterile, flat-bottom containers.

-

Homogenization: To reduce macroscopic heterogeneity, homogenize the fresh sputum sample by vortexing. This helps in obtaining consistent aliquots for analysis.

-

Immediate Analysis vs. Storage:

-

Immediate Analysis: For optimal results, perform rheological measurements immediately after collection and homogenization.

-

Short-term Storage: If immediate analysis is not possible, samples can be stored at 4°C for a few hours. However, be aware that the viscoelasticity of purulent samples can decrease by as much as 50% within six hours.

-

Long-term Storage: For longer storage, snap-freeze the homogenized sputum aliquots in dry ice and then transfer to a -80°C freezer. Studies have shown that snap-freezing has no discernible effect on sputum rheology.

-

-

Thawing: When ready to use, thaw the frozen samples quickly at 37°C.

Rheological Analysis of Sputum

Oscillatory rheology is a sensitive method to quantify the viscoelastic properties of sputum. The storage modulus (G') represents the elastic component, while the loss modulus (G'') represents the viscous component.

Instrumentation:

-

Cone-plate or parallel-plate rheometer

Protocol:

-

Sample Loading: Place an appropriate volume of the prepared sputum sample (typically around 500 µL) onto the lower plate of the rheometer.

-

Geometry: Use a cone-plate or parallel-plate geometry. A typical setup might involve a 20 mm diameter cone with a 1° angle.

-

Temperature Control: Maintain the sample temperature at 37°C to mimic physiological conditions.

-

Solvent Trap: Utilize a solvent trap to prevent sample dehydration during the measurement, which can significantly alter viscoelastic properties.

-

Oscillatory Measurements:

-

Amplitude Sweep: Perform a strain amplitude sweep to determine the linear viscoelastic region (LVR) where G' and G'' are independent of the applied strain.

-

Frequency Sweep: Within the LVR, perform a frequency sweep (e.g., from 0.1 to 10 Hz) to measure G' and G'' as a function of frequency.

-

-

Data Analysis: Record the values of G' and G'' at a specific frequency (e.g., 1 Hz) for comparison between untreated and this compound-treated samples. A decrease in both G' and G'' indicates a mucolytic effect.

Sputum Cytology

Analysis of the cellular components of sputum can provide insights into the anti-inflammatory effects of this compound.

Protocol:

-

Sputum Smear Preparation: Prepare a smear of the sputum sample on a clean glass slide.

-

Staining: Perform a Gram stain to identify and differentiate bacteria.

-

Microscopic Examination: Examine the slide under a microscope to quantify the total cell count and differential cell counts (e.g., neutrophils, macrophages).

-

Data Analysis: Compare the cell counts in sputum samples before and after treatment with this compound. A reduction in the total number of cells, particularly neutrophils, suggests an anti-inflammatory effect.

Data Presentation

The following tables summarize the expected outcomes of this compound treatment on sputum properties based on available clinical data.

Table 1: Effect of this compound on Sputum Cellular Composition in COPD Patients

| Parameter | Baseline (Mean ± SD) | After 6 Months this compound Treatment (Mean ± SD) | P-value |

| Total Induced Sputum Cells (x10^6/mL) | 5.8 ± 1.2 | 4.1 ± 0.9 | <0.05 |

| Neutrophil Count (x10^6/mL) | 4.2 ± 1.0 | 2.9 ± 0.7 | <0.05 |

Data adapted from a study on patients with stable neutrophil-dominated COPD.

Table 2: Expected Rheological Changes in Sputum After this compound Treatment

| Rheological Parameter | Untreated Sputum (Representative Values) | This compound-Treated Sputum (Expected Change) |

| Storage Modulus (G') at 1 Hz (Pa) | High (e.g., >10) | Decrease |

| Loss Modulus (G'') at 1 Hz (Pa) | High (e.g., >1) | Decrease |

| Apparent Viscosity (Pa·s) | High | Significant Decrease |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action on MUC5AC expression.

Caption: Experimental workflow for assaying this compound's mucolytic activity.

References

Application Notes and Protocols for Investigating MUC5AC Gene Expression Using Fudosteine via RT-PCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fudosteine, a cysteine derivative, is recognized for its mucoactive properties, playing a significant role in the management of respiratory conditions characterized by mucus hypersecretion.[1][2] A key mechanism of its action is the downregulation of MUC5AC, a major mucin gene implicated in the pathophysiology of various respiratory diseases.[1][2] These application notes provide a comprehensive guide to utilizing this compound for investigating MUC5AC gene expression, with detailed protocols for in vitro studies using the NCI-H292 human airway epithelial cell line and analysis via Reverse Transcription Polymerase Chain Reaction (RT-PCR).

Mechanism of Action: this compound and MUC5AC Regulation

This compound has been shown to inhibit the hypersecretion of MUC5AC mucin by reducing its gene expression.[1] This effect is mediated through the inhibition of specific signaling pathways. In inflammatory conditions, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) can induce the phosphorylation of Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for the transcriptional activation of the MUC5AC gene.

This compound exerts its inhibitory effect by targeting the phosphorylation of p38 MAPK and ERK, thereby disrupting the signaling cascade that leads to MUC5AC expression. It is important to note that this compound does not appear to directly inhibit the phosphorylation of EGFR itself.

Data Summary: Effect of this compound on MUC5AC Gene Expression

The following table summarizes the experimental findings on the effect of this compound on MUC5AC gene expression in an in vitro model of TNF-α-induced inflammation in NCI-H292 cells.

| Experimental Model | Inducer of MUC5AC Expression | This compound Concentration | Observed Effect on MUC5AC Gene Expression | Signaling Pathways Affected |

| NCI-H292 Cells | TNF-α | 1 mM | Inhibition of TNF-α-induced increase in MUC5AC mRNA expression. | Inhibition of p-ERK phosphorylation. |

Note: While in vivo studies in rats with LPS-induced inflammation have shown a dose-dependent inhibition of MUC5AC gene expression by this compound, specific quantitative data from publicly available literature is limited.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of NCI-H292 cells and subsequent treatment to induce and inhibit MUC5AC expression.

Materials:

-

NCI-H292 cells

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

TNF-α

-

This compound

-

6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Cell Culture: Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 6-well plates and grow to confluence.

-

Serum Starvation: Once confluent, aspirate the medium and wash the cells with PBS. Then, culture the cells in serum-free RPMI 1640 for 24 hours.

-

Pre-treatment with this compound: Prepare a stock solution of this compound. Pre-treat the serum-starved cells with the desired concentration of this compound (e.g., 1 mM) for 1 hour.

-

Induction of MUC5AC Expression: Following pre-treatment, stimulate the cells with TNF-α at a suitable concentration (e.g., 10 ng/mL) for 24 hours to induce MUC5AC gene expression. Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with TNF-α alone.

-

Cell Lysis and RNA Extraction: After the incubation period, wash the cells with PBS and proceed with total RNA extraction.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MUC5AC Gene Expression

This protocol details the steps for quantifying MUC5AC mRNA levels using RT-PCR.

2.1. Total RNA Extraction and cDNA Synthesis

Materials:

-

TRIzol reagent or a commercial RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% Ethanol (prepared with RNase-free water)

-

RNase-free water

-

Reverse transcriptase enzyme (e.g., SuperScript III)

-

dNTP mix

-

Random primers

-

RNase inhibitor

Protocol:

-

RNA Extraction: Lyse the cells in the 6-well plate using 1 mL of TRIzol reagent per well. Homogenize the lysate by pipetting. Follow the manufacturer's protocol for phase separation using chloroform and RNA precipitation using isopropanol. Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

cDNA Synthesis: For each sample, reverse transcribe 4 µg of total RNA using a reverse transcriptase, dNTP mix, and random primers according to the manufacturer's instructions.

2.2. Real-Time PCR (qPCR)

Materials:

-

cDNA (from the previous step)

-

SYBR Green PCR Master Mix

-

Forward and reverse primers for MUC5AC and a housekeeping gene (e.g., β-actin)

-

Nuclease-free water

-

qPCR instrument

Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Product Size |

| MUC5AC | TCCGGCCTCATCTTCTCC | ACTTGGGCACTGGTGCTG | 557 bp |

| β-actin | CAAGAGATGGCCACGGCTGCTTCC | TCCTTCTGCATCCTGTCGGCAATG | 295 bp |

qPCR Protocol:

-

Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL containing:

-

10 µL of 2x SYBR Green PCR Master Mix

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

2 µL of cDNA template

-

6 µL of Nuclease-free water

-

-

Thermal Cycling: Perform the qPCR using a thermal cycler with the following general conditions (optimization may be required):

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis

-

-

Data Analysis: Analyze the amplification data. The relative expression of the MUC5AC gene can be calculated using the 2-ΔΔCt method, normalizing the data to the expression of the housekeeping gene (β-actin).

Visualizations

Caption: Workflow for MUC5AC RT-PCR analysis.

Caption: this compound's inhibitory pathway.

References

Application of Fudosteine in Lipopolysaccharide (LPS)-Induced Airway Inflammation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fudosteine is a mucoactive agent that has demonstrated significant anti-inflammatory properties in the context of airway inflammation. This document provides detailed application notes and experimental protocols for studying the effects of this compound on lipopolysaccharide (LPS)-induced airway inflammation, a common preclinical model for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI). This compound has been shown to mitigate inflammatory responses by inhibiting the production of mucin (MUC5AC) and modulating key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[1][2][3] These application notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory cascade in the airways. This response is characterized by the influx of inflammatory cells, such as neutrophils, and the overproduction of pro-inflammatory cytokines and mucins, leading to airway obstruction and damage.[4][5] this compound exerts its therapeutic effects by targeting key components of this inflammatory cascade. Specifically, it has been shown to:

-

Inhibit Mucin Production: this compound significantly reduces the expression of the MUC5AC gene, a major contributor to mucus hypersecretion in inflammatory airway diseases.

-

Modulate MAPK Signaling: this compound has been observed to decrease the phosphorylation of p38 MAPK and ERK, crucial kinases involved in the signaling pathways that lead to inflammatory responses.

-

Reduce Neutrophil Infiltration: Treatment with this compound leads to a reduction in the number of neutrophils in the bronchoalveolar lavage fluid (BALF) of LPS-challenged animals.

While the NF-κB signaling pathway is a well-established mediator of LPS-induced inflammation, direct evidence of this compound's modulation of NF-κB in this specific context is still emerging.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in a rat model of LPS-induced airway inflammation.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of LPS-Treated Rats

| Treatment Group | Time Point | Total Cells (x10^5/mL) | Neutrophils (x10^5/mL) |

| Control | 96 h | 1.8 ± 0.3 | 0.1 ± 0.05 |

| LPS (1 mg/kg) | 96 h | 8.5 ± 1.2 | 6.2 ± 0.9 |

| LPS + this compound (50 mg/kg) | 96 h | 6.1 ± 0.8# | 4.1 ± 0.6# |

| LPS + this compound (100 mg/kg) | 96 h | 5.5 ± 0.7# | 3.5 ± 0.5# |

| LPS + this compound (200 mg/kg) | 96 h | 4.9 ± 0.6# | 3.1 ± 0.4# |

*Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. LPS. Data adapted from preclinical studies.

Table 2: Effect of this compound on MUC5AC Expression and MAPK Phosphorylation in the Lungs of LPS-Treated Rats

| Treatment Group | MUC5AC mRNA Expression (relative to control) | p-p38 MAPK Protein Expression (relative to control) | p-ERK Protein Expression (relative to control) |

| Control | 1.0 | 1.0 | 1.0 |

| LPS (1 mg/kg) | 3.5 ± 0.5 | 4.2 ± 0.6 | 3.8 ± 0.5* |

| LPS + this compound (200 mg/kg) | 1.8 ± 0.3# | 2.1 ± 0.4# | 1.9 ± 0.3# |

*Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. LPS. Data are derived from densitometric analysis of RT-PCR and Western blot results.

Mandatory Visualizations

Caption: Experimental workflow for studying this compound's effects on LPS-induced airway inflammation.

Caption: Proposed signaling pathway of this compound in LPS-induced airway inflammation.

Experimental Protocols

Animal Model of LPS-Induced Airway Inflammation

Materials:

-

Male Sprague-Dawley rats (7 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)

-

This compound

-

Sterile saline

-

Oral gavage needles

-

Intratracheal instillation device

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment with free access to food and water.

-

Grouping: Randomly divide the animals into the following groups (n=8 per group):

-

Control (saline vehicle)

-

LPS (1 mg/kg)

-

LPS + this compound (50 mg/kg)

-

LPS + this compound (100 mg/kg)

-

LPS + this compound (200 mg/kg)

-

-

This compound Administration: Administer this compound or vehicle (sterile water) orally by gavage once daily for three consecutive days.

-

LPS Instillation: On the third day, one hour after the final this compound administration, anesthetize the rats and intratracheally instill 1 mg/kg of LPS dissolved in 0.3 mL of sterile saline. The control group receives an equal volume of sterile saline.

-

Monitoring: Monitor the animals for signs of distress.

-

Sample Collection: At 96 hours post-LPS instillation, euthanize the animals and collect BALF and lung tissue for further analysis.

Bronchoalveolar Lavage Fluid (BALF) Analysis

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Centrifuge

-

Hemocytometer

-

Microscope slides

-

Wright-Giemsa stain

Procedure:

-

BALF Collection: Expose the trachea and cannulate it. Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.

-

Total Cell Count: Centrifuge the BALF at 500 x g for 10 minutes at 4°C. Resuspend the cell pellet in 1 mL of PBS and count the total number of cells using a hemocytometer.

-

Differential Cell Count: Prepare cytospin slides from the cell suspension and stain with Wright-Giemsa. Perform a differential count of at least 300 cells under a light microscope to determine the percentages of neutrophils, macrophages, and lymphocytes.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Materials:

-

Rat TNF-α, IL-6, and IL-1β ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific)

-

BALF supernatant

-

Microplate reader

Procedure:

-

Sample Preparation: Use the supernatant from the centrifuged BALF collected in the previous protocol.

-

ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Western Blot for p-p38 MAPK and p-ERK

Materials:

-

Lung tissue homogenates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-p38 MAPK, anti-p38 MAPK, anti-p-ERK, anti-ERK (e.g., from Cell Signaling Technology)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize lung tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for MUC5AC

Materials:

-

Lung tissue

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

qRT-PCR instrument

-

Primers for rat MUC5AC and a housekeeping gene (e.g., GAPDH or β-actin)

Procedure:

-

RNA Extraction: Extract total RNA from lung tissue using an RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan chemistry. A typical reaction setup includes cDNA, forward and reverse primers, and master mix.

-

Thermal Cycling: Use a standard thermal cycling protocol, for example: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of MUC5AC, normalized to the housekeeping gene.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the therapeutic effects of this compound on LPS-induced airway inflammation. The provided methodologies for in vivo studies, coupled with detailed protocols for key molecular and cellular analyses, will enable researchers to robustly evaluate the potential of this compound as a treatment for inflammatory airway diseases. Further investigation into the precise role of the NF-κB pathway in this compound's mechanism of action is warranted to fully elucidate its anti-inflammatory effects.

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Requirement for MUC5AC in KRAS-dependent lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK3179106 ameliorates lipopolysaccharide-induced inflammation and acute lung injury by targeting P38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

Fudosteine: A Promising Therapeutic Agent in Chronic Bronchitis Models

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fudosteine, a cysteine derivative, has emerged as a significant therapeutic candidate for chronic respiratory diseases, including chronic bronchitis.[1][2] Its multifaceted mechanism of action, encompassing mucolytic, anti-inflammatory, and antioxidant properties, makes it a compelling subject for further investigation.[3][4] These application notes provide a comprehensive overview of this compound's effects in preclinical models of chronic bronchitis, detailing its impact on key pathological features and outlining protocols for its evaluation.

This compound primarily functions as a mucolytic agent by modulating the synthesis and secretion of mucus.[3] It has been shown to inhibit the expression of the MUC5AC gene, which is responsible for the production of the major gel-forming mucin, MUC5AC. This action leads to a reduction in mucus viscosity, facilitating its clearance from the airways. Furthermore, this compound exhibits antioxidant properties by scavenging free radicals, thereby mitigating oxidative stress, a key contributor to the pathophysiology of chronic bronchitis. Its anti-inflammatory effects are associated with the inhibition of critical signaling pathways, leading to a reduction in airway inflammation.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through the modulation of several key signaling pathways involved in mucus hypersecretion and inflammation in chronic bronchitis. A primary mechanism is the inhibition of MUC5AC mucin production. In experimental models, this compound has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) in vivo. These kinases are crucial components of the signaling cascade that leads to increased MUC5AC gene expression in response to inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). By inhibiting the activation of ERK and p38 MAPK, this compound effectively downregulates MUC5AC expression, leading to reduced mucus production.

In addition to its effects on the MAPK pathway, this compound has demonstrated antioxidant properties, which contribute to its therapeutic efficacy. The drug also plays a role in reducing goblet cell hyperplasia, the increase in the number of mucus-producing goblet cells, a hallmark of chronic bronchitis.

Data Presentation

Table 1: Effect of this compound on MUC5AC Mucin Production and Gene Expression

| Model System | Treatment Group | MUC5AC Mucin Level (relative to control) | MUC5AC Gene Expression (relative to control) | Reference |

| LPS-induced rat model of airway inflammation | LPS only | Increased | Increased | |

| This compound (50 mg/kg) + LPS | Reduced vs. LPS only | Reduced vs. LPS only | ||

| This compound (100 mg/kg) + LPS | Further Reduced vs. LPS only | Further Reduced vs. LPS only | ||

| This compound (200 mg/kg) + LPS | Significantly Reduced vs. LPS only | Significantly Reduced vs. LPS only | ||

| TNF-α-stimulated NCI-H292 cells | TNF-α only | Increased | Increased | |

| This compound (1 mM) + TNF-α | Reduced vs. TNF-α only | Reduced vs. TNF-α only |

Table 2: Effect of this compound on Goblet Cell Number in a Rat Model

| Treatment Group | Time Point | Number of Goblet Cells (per unit area) | Reference |

| Control | 96 h | Baseline | |

| LPS only | 48 h | Increased | |

| 96 h | Further Increased | ||

| This compound (200 mg/kg) + LPS | 96 h | Significantly Reduced vs. LPS only |

Experimental Protocols

Protocol 1: Induction of Chronic Bronchitis in a Rat Model Using Lipopolysaccharide (LPS)

This protocol describes the induction of airway inflammation and mucus hypersecretion, key features of chronic bronchitis, in rats using intratracheal administration of LPS.

Materials:

-

Male Sprague-Dawley rats (7-weeks-old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

Procedure:

-

Acclimatize rats to laboratory conditions for at least one week.

-

Divide rats into experimental groups: Control, LPS only, and this compound + LPS (with varying doses of this compound).

-

For the this compound-treated groups, administer this compound orally for 3 consecutive days prior to LPS administration.

-

On the day of induction, anesthetize the rats.

-

Intratracheally instill a single dose of LPS (e.g., 1 mg/kg) dissolved in sterile saline to the LPS and this compound + LPS groups. The control group receives sterile saline only.

-

Monitor the animals for recovery from anesthesia.

-

At specified time points (e.g., 48 and 96 hours) post-LPS administration, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF) for analysis.

Protocol 2: In Vitro Model of Mucin Production Using NCI-H292 Cells

This protocol details the use of the NCI-H292 human mucoepidermoid carcinoma cell line to study the effects of this compound on TNF-α-induced MUC5AC production.

Materials:

-

NCI-H292 cells

-